![molecular formula C20H36SSi4 B12576172 {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 188717-01-3](/img/structure/B12576172.png)
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a thiene ring, which is a sulfur-containing heterocycle, and ethyne (acetylene) linkages, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves the use of trimethylsilyl-substituted precursors. One common method is the reaction of 5,5′-diiodo-2,2′-bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as diisopropylamine . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethyne linkages can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiene ring can yield sulfoxides or sulfones, while reduction of the ethyne linkages can produce alkenes or alkanes .
Scientific Research Applications
{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with molecular targets through its trimethylsilyl groups and ethyne linkages. These interactions can lead to the formation of non-covalent bonds with enzymes and receptors, influencing various biological pathways . The compound’s large molecular volume and chemical inertness also play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)benzene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- {[3,5-Bis(trimethylsilyl)pyridine-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)}
Uniqueness
The uniqueness of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of a thiene ring with ethyne linkages and multiple trimethylsilyl groups. This structure imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
188717-01-3 |
|---|---|
Molecular Formula |
C20H36SSi4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
trimethyl-[4-trimethylsilyl-3,5-bis(2-trimethylsilylethynyl)thiophen-2-yl]silane |
InChI |
InChI=1S/C20H36SSi4/c1-22(2,3)15-13-17-19(24(7,8)9)18(14-16-23(4,5)6)21-20(17)25(10,11)12/h1-12H3 |
InChI Key |
ISKBEKGCZMSKHA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(SC(=C1[Si](C)(C)C)C#C[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


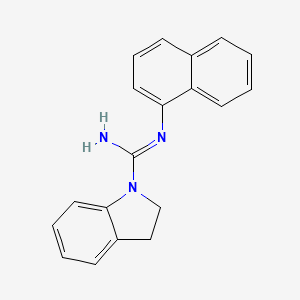
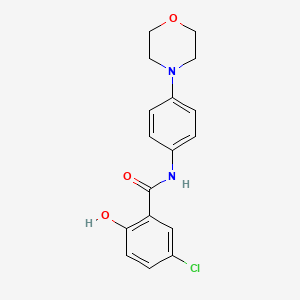
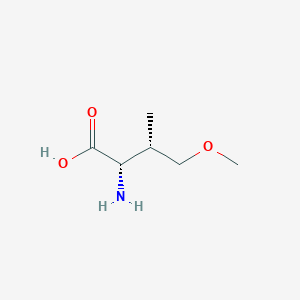
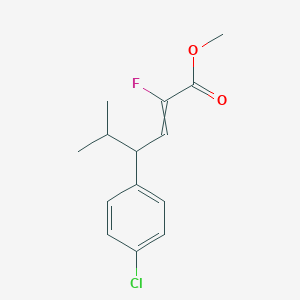
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
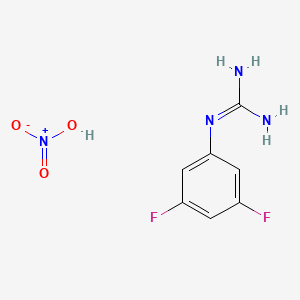
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)

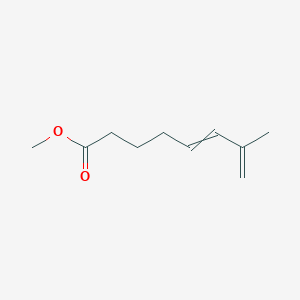
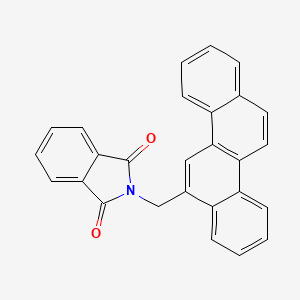
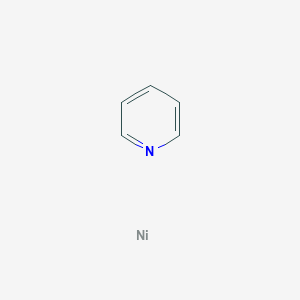
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
